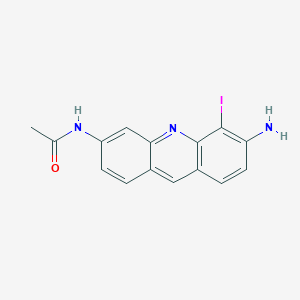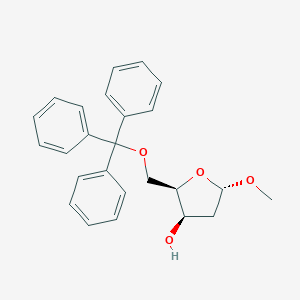
4-Cyclopropyl-6-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at position 6, a methyl group at position 4, and a hydroxyl group at position 2 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal to provide substituted pyrimidines .
Industrial Production Methods
Industrial production of 6-Cyclopropyl-4-methylpyrimidine-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
6-Cyclopropyl-4-methylpyrimidine-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
科学的研究の応用
6-Cyclopropyl-4-methylpyrimidine-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to DNA and RNA synthesis, as pyrimidine derivatives are essential components of nucleic acids.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the disruption of DNA replication and cell division, making the compound a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Cyclopropyl-4-methylpyrimidine-2-ol include other pyrimidine derivatives such as:
- 4,6-Dimethylpyrimidine-2-ol
- 2,4-Dihydroxypyrimidine
- 5-Fluorouracil
Uniqueness
6-Cyclopropyl-4-methylpyrimidine-2-ol is unique due to the presence of the cyclopropyl group at position 6, which imparts distinct steric and electronic properties to the compound. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
特性
CAS番号 |
121553-48-8 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
正規SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
同義語 |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)




![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

